molecular formula C21H12F2N4OS2 B2533821 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922986-96-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2533821
CAS No.: 922986-96-7
M. Wt: 438.47
InChI Key: MALNGQHTCZNIBZ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H12F2N4OS2 and its molecular weight is 438.47. The purity is usually 95%.
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Biological Activity

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that may enhance biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Benzo[d]thiazole moiety : Known for its diverse pharmacological properties.
  • Difluorobenzothiazole : Enhances biological activity through increased lipophilicity and potential interactions with biological targets.
  • Pyridine substituent : Often associated with antimicrobial and anticancer activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could modulate signal transduction pathways essential for cell survival and proliferation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
    • The compound's structure suggests potential for selective targeting of cancer cells while sparing normal cells.
  • Antimicrobial Properties :
    • The thiazole and pyridine moieties are recognized for their antimicrobial effects, which may contribute to the overall biological profile of the compound .
  • Neurotoxicity and Cytotoxicity :
    • Research on similar compounds indicates low neurotoxicity and minimal cytotoxicity at therapeutic doses, making them promising candidates for further development .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompoundBiological ActivityFindings
N-(6-morpholinopyridin-3-yl)-2-(6-phenyimidazo[2,1-b]thiazol-3-yl)acetamideAnticancerSignificant cytotoxicity in HepG2 and MDA-MB-231 cell lines
4-(benzo[d]thiazole-2-yl)phenolsAChE InhibitionStrong inhibitory activity (IC50 = 2.7 µM), potential for Alzheimer's treatment
4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideAntimicrobialDemonstrated activity against Gram-positive bacteria

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N4OS2/c22-12-9-14(23)18-17(10-12)30-21(26-18)27(11-13-5-3-4-8-24-13)20(28)19-25-15-6-1-2-7-16(15)29-19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALNGQHTCZNIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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